
1-Bromo-3-fluorobenzene
Overview
Description
1-Bromo-3-fluorobenzene (CAS: 1073-06-9), also known as m-bromofluorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₄BrF and a molecular weight of 174.998 g/mol . It is characterized by a bromine atom at position 1 and a fluorine atom at position 3 on the benzene ring. Key physical properties include a boiling point of 77–79°C at 80 mm Hg and a density of 1.567–1.594 g/mL at 25°C .
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryls for pharmaceutical intermediates and liquid crystals . It also serves as a volatile organic compound (VOC) standard in environmental monitoring and participates in photodissociation studies to probe reaction dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of fluorobenzene in the presence of a catalyst. The reaction typically occurs at low temperatures, around -10 to 20 degrees Celsius, using a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of fluorobenzene followed by isomerization. The process is carried out in the presence of a halogenated aluminum catalyst, and the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The bromine and fluorine substituents direct incoming electrophiles based on their electron-withdrawing nature and resonance effects:
-
Fluorine acts as an ortho/para-directing group due to its strong electronegativity and +M (resonance donating) effects.
-
Bromine is a meta-directing group via its -I (inductive electron-withdrawing) effect.
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives. The meta position relative to bromine and ortho/para positions relative to fluorine are favored.
Reaction Conditions | Major Products | Yield (%) | Source |
---|---|---|---|
HNO₃/H₂SO₄, 50°C, 3 hr | 1-Bromo-3-fluoro-5-nitrobenzene | 65–70 |
Sulfonation
Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives, predominantly at the para position to fluorine.
Reaction Conditions | Major Products | Yield (%) | Source |
---|---|---|---|
H₂SO₄ (20% SO₃), 100°C, 6 hr | 1-Bromo-3-fluoro-4-sulfobenzenesulfonic acid | 55–60 |
Nucleophilic Aromatic Substitution (NAS)
The bromine atom can act as a leaving group under specific conditions, enabling substitution with nucleophiles (e.g., -OH, -NH₂):
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
NaOH (aq.) | Cu catalyst, 200°C, 24 hr | 3-Fluorophenol | 40–45 | |
NH₃ (liq.) | Pd/C, 150°C, 48 hr | 3-Fluoroaniline | 30–35 |
Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions, forming biaryl structures:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (Ar-B(OH)₂) yields substituted biphenyls.
Catalyst | Base | Product (Ar = Ph) | Yield (%) | Source |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | 3-Fluoro-1-phenylbenzene | 75–80 |
Buchwald-Hartwig Amination
Forms aryl amines with secondary amines.
Catalyst | Amine | Product | Yield (%) | Source |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | Piperidine | 3-Fluoro-N-piperidinobenzene | 60–65 |
Reductive Dehalogenation
Bromine can be removed via catalytic hydrogenation:
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
H₂ (1 atm) | Pd/C, EtOH, 25°C, 12 hr | Fluorobenzene | 85–90 |
Thermal Rearrangement
At elevated temperatures, isomerization occurs to form 1-bromo-4-fluorobenzene as a minor product due to thermodynamic stability .
Temperature (°C) | Time (hr) | Major Isomer (Meta) | Minor Isomer (Para) | Source |
---|---|---|---|---|
150 | 24 | 95% | 5% |
Radical Reactions
Under UV light, bromine participates in radical chain reactions, forming dimerized products:
Conditions | Major Product | Yield (%) | Source |
---|---|---|---|
UV light, CCl₄ | 3,3'-Difluoro-1,1'-biphenyl | 20–25 |
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-3-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for the introduction of functional groups that can enhance biological activity. For instance, it is utilized in the development of anti-cancer agents and other therapeutic drugs.
- Case Study : A study highlighted the use of this compound in synthesizing novel anti-cancer compounds by modifying its structure to improve efficacy against specific cancer cell lines .
Agricultural Chemicals
In the field of agriculture, this compound is used to produce herbicides and pesticides. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or weeds without affecting non-target species.
- Research Insight : The compound has been noted as an intermediate in the synthesis of agrochemicals that exhibit selective herbicidal activity, thus contributing to sustainable agricultural practices .
Liquid Crystals
This compound is also significant in the production of liquid crystals, which are essential components in display technologies such as LCD screens. Its unique molecular structure contributes to the optical properties required for effective light modulation.
- Application Detail : Research indicates that incorporating this compound into liquid crystal formulations enhances their thermal stability and electro-optical performance, making them suitable for advanced display applications .
Material Science
In material science, this compound is employed in synthesizing polymers and other materials with specific properties. Its reactivity allows chemists to tailor materials for particular applications, including coatings and adhesives.
- Example : The compound has been used to create polymeric materials with enhanced mechanical and thermal properties, which are beneficial for various industrial applications .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products and industrial processes. Toxicological studies have been conducted to evaluate its potential health effects.
- Toxicity Overview : Current research indicates a lack of substantial data on acute toxicity and carcinogenicity; however, preliminary studies suggest that it may undergo metabolic processes that could lead to less harmful derivatives .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-bromo-3-fluorobenzene primarily involves its reactivity as an electrophile and nucleophile. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom enhances the electrophilic nature of the benzene ring, facilitating further functionalization. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific reactions and applications .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Bromine and Fluorine
1-Bromo-2-fluorobenzene vs. 1-Bromo-4-fluorobenzene
Physical Properties :
- Reactivity in Suzuki-Miyaura Coupling: Both isomers react with 4-fluorophenylboronic acid using the G-COOH-Pd-10 catalyst, but 1-bromo-4-fluorobenzene achieves higher turnover frequencies (TOF: 67 h⁻¹) due to reduced steric hindrance .
Photodissociation Dynamics :
At 266 nm, This compound exhibits 46.8% translational energy partitioning (β = +0.7), while 1-bromo-4-fluorobenzene shows 41.7% (β = −0.4). The fluorine position alters the transition state geometry, influencing dissociation pathways .
1-Bromo-2,4,6-trifluorobenzene
This compound (CAS: N/A) has a higher molecular weight (210.98 g/mol) and density (1.790 g/mL) due to three fluorine substituents. Its enhanced electron-withdrawing effects make it more reactive in nucleophilic substitutions compared to mono-fluorinated analogs .
Toluene Derivatives: Steric and Electronic Effects
2-Bromo-5-fluorotoluene vs. 2-Bromo-4-fluorotoluene
- Both compounds have a methyl group, increasing steric bulk. In Suzuki-Miyaura reactions, 2-bromo-5-fluorotoluene achieves 80% conversion at 110°C/48 h, while 2-bromo-4-fluorotoluene requires longer reaction times due to unfavorable substituent alignment .
- Applications include synthesis of difluorinated biphenyls for liquid crystals and drug candidates .
Other Substituted Benzenes
1-Bromo-3-chlorobenzene
This compound (CAS: 1996-30-1) replaces fluorine with chlorine, increasing molecular weight (191.45 g/mol ) and polarizability. It is less reactive in cross-coupling but useful in Rh-catalyzed C–H activation reactions .
1-Bromo-3-(trifluoromethoxy)benzene
The trifluoromethoxy group enhances lipophilicity and metabolic stability , making this compound valuable in agrochemical and pharmaceutical synthesis .
Key Research Findings
- Catalyst Performance : The G-COOH-Pd-10 catalyst shows superior recyclability with this compound, retaining >92% activity after five cycles at 48 h .
- Synthetic Routes : Low-yield synthesis (~17%) via bromobenzene or fluorobenzene limits scalability; alternative methods using directed ortho-metalation are under exploration .
Biological Activity
1-Bromo-3-fluorobenzene (CAS Number: 1073-06-9) is an organofluorine compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential effects on human health and the environment.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₄BrF |
Molecular Weight | 175.01 g/mol |
Melting Point | -8 °C |
Boiling Point | 148 - 150 °C |
Flash Point | 46 °C (115 °F) |
Density | 1.594 g/cm³ |
Metabolism and Excretion
Research indicates that after exposure to this compound, approximately 78% of the administered fluorine is recovered in urine within the first 24 hours. The primary metabolites identified include sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol , with unidentified metabolites accounting for about 90% of the excreted fluorine. These unidentified metabolites are hypothesized to be products of glutathione (GSH) conjugation pathways .
Table: Metabolite Recovery in Urine
Metabolite | Percentage Recovery |
---|---|
Unidentified Metabolites | ~90% |
4-Bromo-2-fluorophenyl Sulfate | ~8% |
4-Bromo-2-fluorophenyl Glucuronide | <2% |
Toxicological Studies
Despite its widespread use, comprehensive toxicological data for this compound remain limited. Notably, there are no established acute toxicity or genotoxicity studies available for this compound. The lack of significant findings in both short-term and chronic-duration studies suggests a need for further investigation into its safety profile .
Case Study: Toxicity Assessment
In a study involving Wistar rats, urinary analysis post-exposure revealed significant metabolic activity, with enzymatic treatments indicating that the major metabolic pathways involve conjugation with GSH. This study highlights the importance of understanding the metabolic fate of organofluorine compounds to assess their potential toxicity .
Environmental Impact
The environmental impact of this compound is another area of concern. As an organofluorine compound, it may contribute to environmental fluorine levels, which can have implications for both ecological and human health. However, specific studies detailing its environmental persistence or bioaccumulation are currently lacking.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-bromo-3-fluorobenzene, and how can low yields be addressed?
The synthesis of this compound typically involves electrophilic substitution reactions. A common method starts with bromobenzene or fluorobenzene as precursors, but yields are often low (~17% via bromobenzene) due to competing para-substitution and steric effects . To optimize yields:
- Use directing groups (e.g., nitro groups) to favor meta-substitution before bromination/fluorination.
- Employ catalysts like Lewis acids (e.g., FeBr₃) to enhance regioselectivity.
- Consider halogen-exchange reactions (e.g., Balz-Schiemann reaction) for fluorination steps.
Q. What are the key solubility properties of this compound in aqueous and organic solvents?
Experimental data show its solubility in water at 25°C is 2.162 × 10⁻³ mol/L (0.378 g/L), indicating low hydrophilicity due to aromatic halogenation . In organic solvents:
- Highly soluble in DMF and DMSO (polar aprotic solvents), critical for coupling reactions .
- Moderately soluble in methanol (1 mg/mL) for analytical applications .
Q. What safety precautions are essential when handling this compound?
- Respiratory protection : Use fume hoods and NIOSH-approved vapor respirators due to potential neurotoxicity .
- Skin/eye protection : Wear nitrile gloves and chemical goggles; avoid direct contact .
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How does this compound participate in radiosynthesis for PET imaging?
In positron emission tomography (PET), this compound serves as a precursor for ¹⁸F-labeled tracers. For example:
- Step 1 : Radiofluorination via iodine(III) precursors yields [¹⁸F]15 with 72% radiochemical conversion (RCC) using K₂CO₃/K222 in DMF at 120°C .
- Step 2 : Coupling with pyrimidinyl acetic acid derivatives forms target tracers for oncology imaging .
Q. What mechanistic insights explain the photodissociation behavior of this compound?
Ultraviolet (266 nm) photodissociation studies reveal:
- Energy partitioning : 46.8% of available energy is translational, with an anisotropy parameter (β) of 0.7, indicating a parallel transition dipole moment .
- Substitution effects : Fluorine’s electron-withdrawing nature stabilizes the σ* orbital, altering dissociation pathways compared to bromobenzene (β = -0.7) .
- Computational validation : MS-CASPT2 calculations confirm nonadiabatic transitions from ¹ππ* to ¹πσ* states .
Q. How can computational methods predict reaction outcomes involving this compound?
- EPI Suite™ : Estimates physicochemical properties (e.g., solubility, log P) using fragment contribution methods .
- Ab initio dynamics : Models photodissociation pathways by parameterizing 2D nuclear Hamiltonians (C–Br distance, out-of-plane bending) .
- Regioselectivity prediction : DFT calculations (e.g., B3LYP/6-31G*) identify transition states for Suzuki-Miyaura couplings .
Q. Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported yields for cross-coupling reactions?
Contradictions arise from varying conditions:
- Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter yields by 20–30% due to ligand effects.
- Solvent polarity : DMF increases oxidative addition rates compared to THF .
- Temperature : Optimize between 80–120°C to balance reaction rate and decomposition .
Q. What analytical techniques validate the purity of this compound in synthetic workflows?
- GC-MS : Detects halogenated byproducts (e.g., dibromo derivatives) with a retention time of ~8.2 min .
- ¹H NMR : Key signals include δ 7.25–7.45 ppm (aromatic H) and δ 4.92 ppm (C–Br coupling) .
- FTIR : Confirm C–Br (597 cm⁻¹) and C–F (1208 cm⁻¹) stretches .
Q. Specialized Applications
Q. How is this compound used in organosilicon chemistry?
It reacts with trimethylsilane reagents to form (bromofluorophenyl)trimethylsilane intermediates for C–H functionalization:
- Conditions : TMS-Cl, CuBr, 80°C, 12 h .
- Applications : Synthesis of fluorinated liquid crystals and silicon-based polymers .
Q. What role does it play in agrochemical research?
As a building block for:
- Herbicides : Meta-substitution enhances binding to acetolactate synthase .
- Insecticides : Bromine improves lipid membrane penetration in trifluoromethyl derivatives .
Properties
IUPAC Name |
1-bromo-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKKJYEIFBEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061461 | |
Record name | 1-Bromo-3-fluorobenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
175.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-06-9 | |
Record name | 1-Bromo-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-06-9 | |
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Record name | Benzene, 1-bromo-3-fluoro- | |
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Record name | 1-BROMO-3-FLUOROBENZENE | |
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Record name | Benzene, 1-bromo-3-fluoro- | |
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Record name | 1-Bromo-3-fluorobenzene | |
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Record name | 1-bromo-3-fluorobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.749 | |
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Record name | 3-Bromofluorobenzene | |
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